molecular formula C20H28O3 B1235522 Koumbalone B

Koumbalone B

Cat. No. B1235522
M. Wt: 316.4 g/mol
InChI Key: YHGZVLAKJHCQTC-ZMCWDFHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Koumbalone B is a natural product found in Maprounea africana with data available.

Scientific Research Applications

Discovery and Structural Analysis

Koumbalone B was identified as a variation of the casbane ring system, a group of diterpenes, from the organic extract of Maprounea africana. Its structure and conformation were determined through spectral methods and molecular modeling. Interestingly, koumbalone A transforms into koumbalone B at room temperature, suggesting that koumbalone B might be an artifact of the isolation process (Kashman et al., 1994).

Pharmacological Research

While the specific pharmacological applications of koumbalone B are not directly detailed in the available research, there are studies on similar compounds with potential medical applications. For instance, kappa-opioid receptor (KOR) antagonists, which are structurally related to some diterpenes, show promise for treating various neuropsychiatric conditions like depression, anxiety, and substance abuse disorders. These compounds mitigate the effects of stress, which can trigger or exacerbate these conditions (Carlezon & Krystal, 2016).

Analogs and Derivatives

Research into columbin, a furanolactone diterpene similar to koumbalone B, has shown slight improvements in KOR activity with its derivatives. This indicates a potential path for developing new compounds with therapeutic effects in treating diseases related to the KOR, such as anxiety, depression, and drug addiction. However, neither columbin nor its derivatives have shown potent KOR ligand activity, despite structural similarities to known KOR agonists (Yilmaz et al., 2017).

properties

Product Name

Koumbalone B

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2E,6E,10E)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

InChI

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10+,13-7+,14-11+

InChI Key

YHGZVLAKJHCQTC-ZMCWDFHKSA-N

Isomeric SMILES

C/C/1=C\C(=O)C(/C(=C/CC(=O)/C(=C/C2C(C2(C)C)CC1)/C)/C)O

SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Canonical SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

synonyms

koumbalone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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